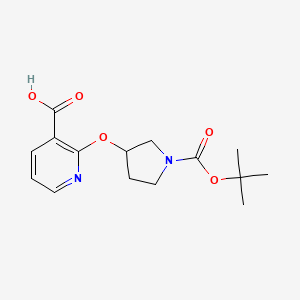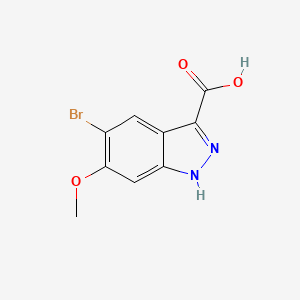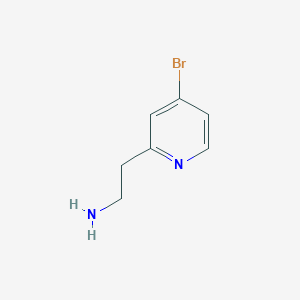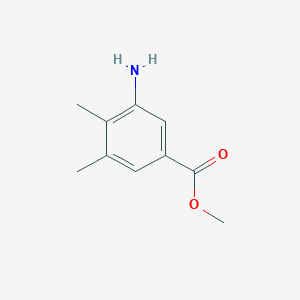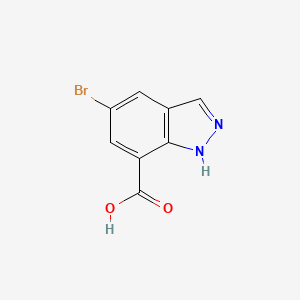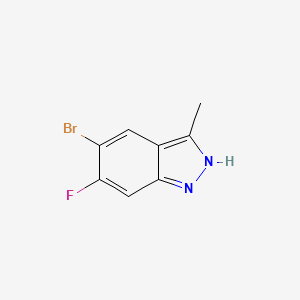
Octahydro-1H-isoindol-5-OL
Overview
Description
Octahydro-1H-isoindol-5-OL is a chemical compound with the CAS Number: 857363-11-2 . It has a molecular weight of 141.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO/c10-8-2-1-6-4-9-5-7 (6)3-8/h6-10H,1-5H2 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is an oil .Scientific Research Applications
Chemical Analysis and Quantification
- Octahydro-1H-isoindol-5-OL, a key starting material in the synthesis of certain medications, can be quantified using a reverse phase HPLC method. This method is sensitive, reliable, and validated for accuracy, linearity, precision, and robustness (Vali et al., 2012).
Structural Characterization
- The compound's structure, including its non-planar octahydro-1H-isoindole ring and conformation, has been detailed. This structural insight is critical for understanding its chemical behavior and potential applications (Shang et al., 2012).
Synthesis of Derivatives
- Derivatives of this compound have been synthesized with potential β-adrenolytic activity. These derivatives are designed with oxygen-bridged rings to increase pharmacological activity while reducing toxicity (Kossakowski & Raszkiewicz, 2004).
Antiviral Applications
- Certain derivatives have shown potent antiviral activity against various influenza strains. This highlights the compound's potential in developing antiviral medications (Ilyina et al., 2018).
Analytical Chemistry
- Its use in studying solute physicochemical characteristics in drug design and preformulation studies has been explored. It serves as a descriptor in chromatographic capacity factors (Hafkenscheid & Tomlinson, 1983).
Conformational Analysis
- Research has been conducted on the reduction of derivatives of this compound, contributing to the understanding of their chemical and conformational properties (Mistryukov, 1965).
Hydrogen Storage Application
- The hydrogenation and dehydrogenation of derivatives have been studied for potential use in reversible onboard hydrogen storage, highlighting its relevance in alternative energy research (Yang et al., 2018).
Domino Reactions in Organic Synthesis
- The compound has been utilized in domino reactions, such as the aza-Piancatelli rearrangement/Diels-Alder reaction, for synthesizing complex organic structures (Gouse et al., 2019).
Antimicrobial Evaluation
- Its derivatives have been tested for antimicrobial properties, with some showing moderate antitubercular activity and fungal growth inhibition (Saxena et al., 2008).
Biological Activity Studies
- Studies have been conducted to evaluate the biological activity of this compound derivatives as antagonists for specific receptors, demonstrating their potential in HIV-1 treatment (Wang et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLLBMYIRHSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


